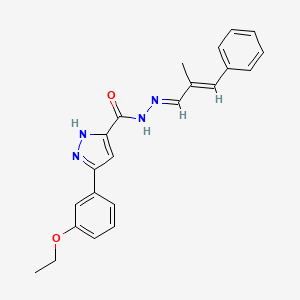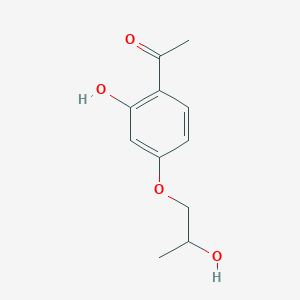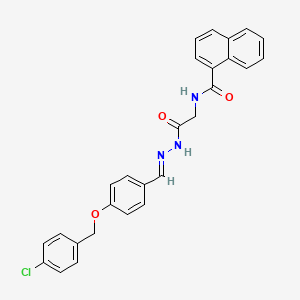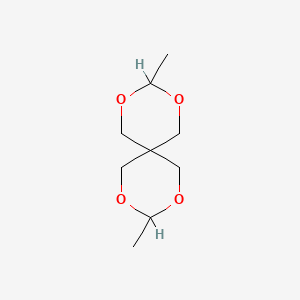![molecular formula C22H19ClN2O4S2 B12004328 2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 617697-08-2](/img/structure/B12004328.png)
2-Methoxyethyl 2-(4-chlorobenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities.
- Its chemical structure consists of a thiazolopyrimidine core with a 2-methoxyethyl group, a 4-chlorobenzylidene moiety, and a thiophen-2-yl substituent.
- The compound’s systematic name is quite a mouthful, so let’s refer to it as Compound X for simplicity.
準備方法
Synthetic Routes: Compound X can be synthesized through various routes. One common approach involves Suzuki–Miyaura cross-coupling reactions.
Reaction Conditions: In this method, an arylboronic acid (or boronate ester) reacts with an aryl halide (such as 4-chlorobenzyl bromide) in the presence of a palladium catalyst and a base (e.g., potassium carbonate). The reaction occurs under mild conditions.
Industrial Production: While I don’t have specific industrial production details, research laboratories typically prepare Compound X on a smaller scale for scientific investigations.
化学反応の分析
Reactivity: Compound X can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
科学的研究の応用
Chemistry: Compound X serves as a versatile building block for designing new molecules due to its unique structure.
Biology: Researchers explore its potential as a bioactive compound, studying its effects on cellular processes.
Medicine: Investigations focus on its pharmacological properties, such as antimicrobial, antitumor, or anti-inflammatory activities.
Industry: Industries may use Compound X as a starting material for drug development or other applications.
作用機序
- Compound X likely interacts with specific molecular targets or pathways. detailed mechanistic studies are ongoing.
- Its effects could involve modulation of enzymatic activity, receptor binding, or signal transduction pathways.
類似化合物との比較
Similar Compounds: Other thiazolopyrimidines with diverse substituents exist, but Compound X’s specific combination of functional groups makes it unique.
Uniqueness: Highlighting its distinct features, such as the 2-methoxyethyl group and the thiophen-2-yl substituent, sets it apart from related compounds.
Remember that Compound X’s potential applications and mechanisms are still subjects of ongoing research
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Sigma-Aldrich: ETHYL (2E)-2-(4-CHLOROBENZYLIDENE)-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Sigma-Aldrich: 2-METHOXYETHYL (2E)-7-METHYL-3-OXO-2-[4-(PENTYLOXY)BENZYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-
特性
CAS番号 |
617697-08-2 |
|---|---|
分子式 |
C22H19ClN2O4S2 |
分子量 |
475.0 g/mol |
IUPAC名 |
2-methoxyethyl (2E)-2-[(4-chlorophenyl)methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H19ClN2O4S2/c1-13-18(21(27)29-10-9-28-2)19(16-4-3-11-30-16)25-20(26)17(31-22(25)24-13)12-14-5-7-15(23)8-6-14/h3-8,11-12,19H,9-10H2,1-2H3/b17-12+ |
InChIキー |
CNGXDDLVHHQKRH-SFQUDFHCSA-N |
異性体SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=N1)C4=CC=CS4)C(=O)OCCOC |
正規SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=N1)C4=CC=CS4)C(=O)OCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Methylphenyl)(phenyl)methyl]piperazine](/img/structure/B12004248.png)





![[2-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate](/img/structure/B12004289.png)


![2-[(6-Chloro-2-methoxyacridin-9-yl)amino]ethanol](/img/structure/B12004296.png)

![7-Chloro-N-[3-(diethylamino)propyl]-4-quinolinamine1-oxide](/img/structure/B12004318.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12004320.png)

